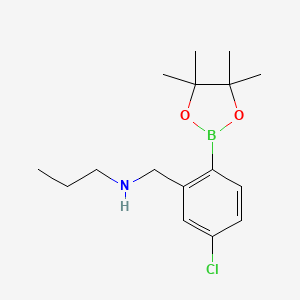

4-Chloro-2-(N-propylaminomethyl)phenylboronic acid, pinacol ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

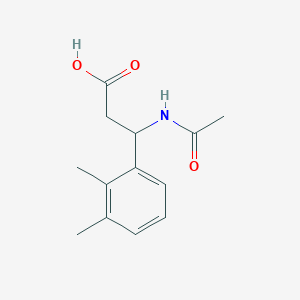

4-Chloro-2-(N-propylaminomethyl)phenylboronic acid, pinacol ester is a chemical compound with the molecular formula C16H25BClNO2 . It is also known as a boronate ester . This compound is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H25BClNO2/c1-6-9-19-11-12-10-13(18)7-8-14(12)17-20-15(2,3)16(4,5)21-17/h7-8,10,19H,6,9,11H2,1-5H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a molecular weight of 309.64 . It is known that phenylboronic acid and its esters have high solubility in ether and ketones, moderate in chloroform, and very low in hydrocarbon . The pinacol ester shows better solubility than the parent acid in all tested solvents .Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

Phenylboronic Acid Pinacol Ester (PBAP): Phenylboronic acid pinacol ester (PBAP) has been utilized in the development of ROS-responsive drug delivery systems. Here’s how it works:

- ROS-Responsive Nanoparticles : Researchers have functionalized hyaluronic acid (HA) with PBAP to create ROS-responsive nanoparticles. These nanoparticles can encapsulate therapeutic agents (such as curcumin) and release them specifically in response to reactive oxygen species (ROS) present in the inflammatory microenvironment. This targeted drug delivery system shows promise for treating periodontitis, an inflammatory disease affecting dental tissues .

Organic Synthesis and Borylation Reactions

N-(5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine: This compound, also known as N-(5-chloro-2-(pinacol boronate)benzyl)propan-1-amine, finds applications in organic synthesis and borylation reactions:

- Hydroboration of Alkynes and Alkenes : N-(5-Chloro-2-(pinacol boronate)benzyl)propan-1-amine can also be used for hydroboration reactions involving alkynes and alkenes in the presence of transition metal catalysts .

Crystallography and Conformational Analysis

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound is an organic intermediate with borate and sulfonamide groups. Its crystal structure has been characterized using various techniques:

- Structural Characterization : Researchers have employed 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction to analyze the title compound. Density functional theory (DFT) calculations confirm the consistency between experimental and calculated crystal structures. The compound’s molecular electrostatic potential and frontier molecular orbitals have also been studied .

Wirkmechanismus

Target of Action

Boronic acids and their derivatives are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

This compound is a boronic acid derivative, and boronic acids are known for their ability to form reversible covalent bonds with compounds containing hydroxyl groups . This property allows them to interact with various biological targets, potentially altering their function.

Biochemical Pathways

The compound is often used in Suzuki-Miyaura cross-coupling reactions , a widely applied transition metal catalyzed carbon-carbon bond forming reaction . In these reactions, the compound acts as an organoboron reagent, which is transferred from boron to palladium during the transmetalation process .

Pharmacokinetics

The pharmacokinetic properties of boronic acids and their derivatives can vary widely depending on their chemical structure and the presence of functional groups .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific biological targets and the nature of its interactions with these targets. As a boronic acid derivative, it has the potential to alter the function of various enzymes and receptors by forming reversible covalent bonds with them .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the stability and efficacy of boronic acids and their derivatives . For example, the formation of reversible covalent bonds with hydroxyl groups is pH-dependent .

Eigenschaften

IUPAC Name |

N-[[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BClNO2/c1-6-9-19-11-12-10-13(18)7-8-14(12)17-20-15(2,3)16(4,5)21-17/h7-8,10,19H,6,9,11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOESGHFBNMLJIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)CNCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(N-propylaminomethyl)phenylboronic acid, pinacol ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2810942.png)

![1-[(1-Methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B2810949.png)

![N-[(2-Ethoxypyridin-4-yl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2810951.png)

![N-{6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinyl}-N,N-dimethylamine](/img/structure/B2810953.png)

![1-[(6-Chloro-3-pyridinyl)methyl]dihydro-1H-pyrrole-2,5-dione](/img/no-structure.png)

![5-[(6-chloropyridin-3-yl)methylidene]-3-phenyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B2810959.png)

![2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2810961.png)